molecular formula C22H22N6OS B2863381 N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034607-26-4

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2863381
CAS No.: 2034607-26-4
M. Wt: 418.52
InChI Key: URJTWKIEWAKAOM-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic carboxamide derivative featuring a benzo[c][1,2,5]thiadiazole core fused with a pyridinyl-pyrazole ethyl substituent and a cyclopentyl group. The benzo[c][1,2,5]thiadiazole moiety contributes to electron-deficient aromatic systems, which may influence binding interactions with biological targets, while the pyridinyl-pyrazole group could enhance solubility and hydrogen-bonding capacity .

Properties

IUPAC Name

N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6OS/c29-22(17-5-6-20-21(15-17)26-30-25-20)28(18-3-1-2-4-18)14-13-27-12-9-19(24-27)16-7-10-23-11-8-16/h5-12,15,18H,1-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJTWKIEWAKAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the btz acceptor group the same. This suggests that the compound’s bioavailability could potentially be adjusted through structural modifications.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the use of light as a “traceless” reagent has been discussed within the chemical community as a method to perform environmentally sustainable chemistry.

Biological Activity

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound with a complex structure that includes a cyclopentyl group, a pyridine ring, and a benzo[c][1,2,5]thiadiazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C23H26N4O3S\text{C}_{23}\text{H}_{26}\text{N}_{4}\text{O}_{3}\text{S}

This structure indicates the presence of multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound suggests potential applications in cancer therapy and anti-inflammatory treatments. The presence of the pyridine and pyrazole rings is particularly noteworthy as these structures are known for their pharmacological properties.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may modulate biological responses related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have explored the anticancer potential of related compounds with similar structural features. For instance:

  • Compound A : Exhibited IC50 values of 0.51 µM against A549 lung cancer cells.
  • Compound B : Showed significant inhibition of tubulin polymerization at concentrations around 3 µM .

These findings suggest that compounds with structural similarities to this compound may also exhibit potent anticancer properties.

Anti-inflammatory Effects

In addition to its anticancer potential, compounds featuring the benzo[c][1,2,5]thiadiazole scaffold have been studied for their anti-inflammatory effects. For example:

Compound NameBiological ActivityIC50 (µM)
Compound CInhibition of TNF production0.01
Compound DAnti-inflammatory effects in macrophages5.0

These results indicate that similar compounds can modulate inflammatory pathways effectively.

Case Studies

Several case studies highlight the efficacy of compounds similar to this compound:

  • Study on Pyrazole Derivatives : This study reported that pyrazole derivatives significantly inhibited cell growth in various cancer cell lines and induced apoptosis through caspase activation.
  • Thiadiazole Compounds : Research demonstrated that thiadiazole derivatives exhibited anti-inflammatory properties by reducing cytokine levels in animal models.

Comparison with Similar Compounds

Substituted Thiazole Carboxamides

describes substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides synthesized via coupling nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and amide bond formation . These compounds differ in their thiazole core (vs. the benzo[c][1,2,5]thiadiazole in the target compound), which may reduce aromatic conjugation and alter electronic properties.

1,3,4-Thiadiazole-2-carboxamides

reports 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamides with varying aryl substituents (e.g., 3,5-dimethoxyphenyl, 3-chlorophenyl). These derivatives exhibit melting points ranging from 145°C to 202°C, with solubility influenced by substituent polarity .

Physicochemical Properties

Compound Class Core Structure Substituents Melting Point (°C) Key References
Benzo[c][1,2,5]thiadiazole-5-carboxamide Benzothiadiazole Cyclopentyl, pyridinyl-pyrazole N/A
1,3,4-Thiadiazole-2-carboxamide 1,3,4-Thiadiazole 3,5-Dimethoxyphenyl (18j) 179–180
1,3,4-Thiadiazole-2-carboxamide 1,3,4-Thiadiazole 4-Fluorophenyl (18o) 200–202
Thiazole-5-carboxamide Thiazole 4-Pyridinyl, methyl (e.g., 3a–s) N/A

Inferred Pharmacological Activity

While bioactivity data for the target compound are absent, analogues in underwent statistical evaluation (Student’s t-test) for biological activity, with p-values ≤0.05 considered significant .

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